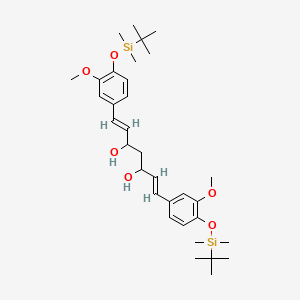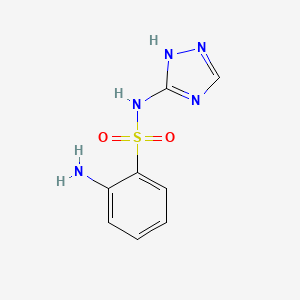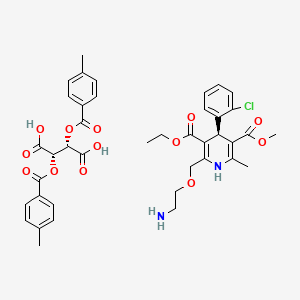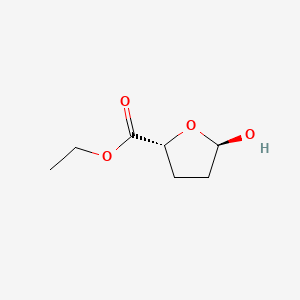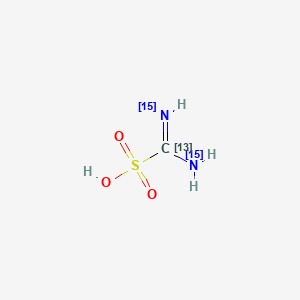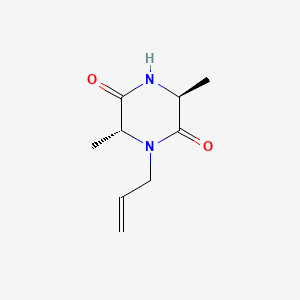
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione, commonly known as DMPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPD is a piperazine derivative and is used as a precursor for the synthesis of various compounds.
作用機序
The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules such as proteins and nucleic acids. This interaction may result in the modulation of various biological processes, leading to the observed biological activity.
Biochemical and Physiological Effects
DMPD has been found to exhibit significant biochemical and physiological effects. In vitro studies have shown that DMPD exhibits cytotoxic activity against various cancer cell lines. Additionally, DMPD has been found to exhibit antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, DMPD has been found to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
DMPD exhibits several advantages for lab experiments. One of the significant advantages is its ease of synthesis, which allows for the rapid production of large quantities of the compound. Additionally, DMPD exhibits significant biological activity, making it a valuable tool for the development of novel compounds with potential therapeutic applications. However, one of the limitations of DMPD is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research and development of DMPD. One of the significant future directions is the synthesis of novel compounds based on the structure of DMPD, which may exhibit enhanced biological activity. Additionally, further studies are required to elucidate the mechanism of action of DMPD and its potential applications in various fields such as drug discovery and development.
Conclusion
In conclusion, DMPD is a piperazine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. DMPD has found potential applications in the synthesis of novel compounds with potential biological activity. The mechanism of action of DMPD is not well understood, but it is believed to act as a nucleophile and form covalent bonds with various biomolecules. DMPD exhibits significant biochemical and physiological effects, making it a valuable tool for the development of novel compounds with potential therapeutic applications. There are several future directions for the research and development of DMPD, including the synthesis of novel compounds and further studies to elucidate its mechanism of action.
合成法
The synthesis of DMPD involves the reaction of piperazine with acryloyl chloride in the presence of a base. The reaction results in the formation of DMPD as a white crystalline solid. The purity of the compound can be improved by recrystallization using a suitable solvent.
科学的研究の応用
DMPD has found potential applications in various fields of scientific research. One of the most significant applications of DMPD is in the synthesis of novel compounds with potential biological activity. DMPD is used as a precursor for the synthesis of various piperazine derivatives, which have been found to exhibit significant biological activity such as anticancer, antiviral, and antibacterial activity.
特性
IUPAC Name |
(3S,6R)-3,6-dimethyl-1-prop-2-enylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-5-11-7(3)8(12)10-6(2)9(11)13/h4,6-7H,1,5H2,2-3H3,(H,10,12)/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKWKBMCCAHXII-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N([C@@H](C(=O)N1)C)CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,6R)-3,6-Dimethyl-1-prop-2-EN-1-ylpiperazine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)

